1-(3,4-Dimethoxyphenyl)butan-2-one

Description

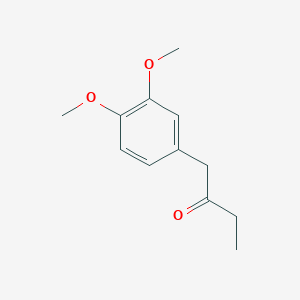

Structure

3D Structure

Properties

IUPAC Name |

1-(3,4-dimethoxyphenyl)butan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-4-10(13)7-9-5-6-11(14-2)12(8-9)15-3/h5-6,8H,4,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGBQLBXSVSRQPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)CC1=CC(=C(C=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70291822 | |

| Record name | 1-(3,4-dimethoxyphenyl)butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70291822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884-06-0 | |

| Record name | 884-06-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78466 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(3,4-dimethoxyphenyl)butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70291822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(3,4-Dimethoxyphenyl)butan-2-one chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of 1-(3,4-Dimethoxyphenyl)butan-2-one

Introduction

1-(3,4-Dimethoxyphenyl)butan-2-one, also known by its CAS Registry Number 884-06-0, is an aromatic ketone of significant interest in synthetic organic chemistry.[1] Structurally, it features a butan-2-one moiety attached to a 3,4-dimethoxy-substituted benzene ring (veratrole group). This combination of a reactive ketone functional group and an electron-rich aromatic system makes it a versatile intermediate for the synthesis of more complex molecular architectures, particularly in the fields of pharmaceuticals and specialty chemicals. This guide provides a comprehensive overview of its chemical properties, synthesis, spectral characteristics, and reactivity, offering a technical resource for researchers and drug development professionals.

Molecular Structure and Physicochemical Properties

The fundamental identity and properties of 1-(3,4-Dimethoxyphenyl)butan-2-one are summarized below. These computed properties, derived from computational models, provide a foundational understanding of the molecule's behavior.[1]

Core Identifiers

| Identifier | Value |

| IUPAC Name | 1-(3,4-dimethoxyphenyl)butan-2-one |

| CAS Number | 884-06-0 |

| Molecular Formula | C₁₂H₁₆O₃ |

| Molecular Weight | 208.25 g/mol |

| Canonical SMILES | CCC(=O)CC1=CC(=C(C=C1)OC)OC |

| InChI Key | PGBQLBXSVSRQPF-UHFFFAOYSA-N |

Computed Physicochemical Data

| Property | Value | Source |

| XLogP3 | 1.6 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 5 | PubChem[1] |

| Exact Mass | 208.109944368 Da | PubChem[1] |

| Polar Surface Area | 35.5 Ų | PubChem[1] |

graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Define nodes for atoms with positions C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1.4,0!"]; C3 [label="C", pos="2.1,-1.2!"]; C4 [label="C", pos="1.4,-2.4!"]; C5 [label="C", pos="0,-2.4!"]; C6 [label="C", pos="-0.7,-1.2!"]; C7 [label="C", pos="-2.1,-1.2!"]; // Methylene C C8 [label="C", pos="-3.2, -0.3!"]; // Carbonyl C C9 [label="C", pos="-4.6, -0.3!"]; // Ethyl C1 C10 [label="C", pos="-5.7, -1.2!"]; // Ethyl C2 O1 [label="O", pos="3.5,-1.2!"]; // Methoxy O1 C11 [label="C", pos="4.2,-2.2!"]; // Methoxy C1 O2 [label="O", pos="2.1,-3.6!"]; // Methoxy O2 C12 [label="C", pos="2.8,-4.6!"]; // Methoxy C2 O3 [label="O", pos="-3.2, 0.9!"]; // Carbonyl O H1 [label="H", pos="-0.5,0.9!"]; H2 [label="H", pos="1.9,0.9!"]; H3 [label="H", pos="-0.5,-3.3!"]; H4 [label="H", pos="-2.4, -2.1!"]; // Methylene H1 H5 [label="H", pos="-2.6, -0.5!"]; // Methylene H2// ... other H atoms for brevity// Define bonds C1--C2; C2--C3; C3--C4; C4--C5; C5--C6; C6--C1; // Benzene ring C6--C7; C7--C8; C8--C9; C9--C10; // Butanone chain C3--O1; O1--C11; C4--O2; O2--C12; // Methoxy groups C8--O3 [style=double]; // Labels for functional groups label_ring [label="3,4-Dimethoxyphenyl", pos="0.7, -3.2!", fontsize=10]; label_ketone [label="Butan-2-one", pos="-4.5, 0.5!", fontsize=10];

}graphy (TLC). 5. Work-up: The reaction mixture is slowly poured into a beaker containing 200 mL of crushed ice and 20 mL of concentrated HCl. The resulting mixture is stirred until all solids dissolve. The organic layer is separated, and the aqueous layer is extracted twice with DCM (2x 50 mL). 6. Purification: The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine, and then dried over anhydrous sodium sulfate (Na₂SO₄). The solvent is removed under reduced pressure to yield crude 1-(3,4-dimethoxyphenyl)but-2-en-1-one.Step 2: Catalytic Hydrogenation

- Hydrogenation Setup: The crude product from Step 1 is dissolved in ethanol (150 mL) in a hydrogenation flask. Palladium on carbon (10% Pd/C, ~2 mol%) is added as the catalyst.

- Reaction: The flask is connected to a hydrogen source (balloon or Parr hydrogenator) and stirred vigorously at room temperature under a hydrogen atmosphere until TLC analysis indicates complete consumption of the starting material (typically 2-4 hours).

- Filtration and Purification: The reaction mixture is filtered through a pad of Celite® to remove the catalyst. The filtrate is concentrated under reduced pressure. The resulting residue is purified by vacuum distillation or column chromatography (silica gel, hexane:ethyl acetate gradient) to afford pure 1-(3,4-dimethoxyphenyl)butan-2-one.

digraph "Synthesis_Workflow" { graph [rankdir="LR", splines=ortho]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", style="filled,rounded"]; edge [color="#4285F4", penwidth=1.5]; // Nodes Veratrole [label="Veratrole + Crotonic Anhydride"]; ReactionVessel [label="DCM, AlCl₃\n0°C to RT", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate [label="Crude 1-(3,4-dimethoxyphenyl)but-2-en-1-one"]; Workup [label="Acidic Work-up\n& Extraction", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hydrogenation [label="H₂, 10% Pd/C\nEthanol, RT", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; FinalProduct [label="1-(3,4-Dimethoxyphenyl)butan-2-one"]; Purification [label="Filtration &\nPurification", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; // Edges Veratrole -> ReactionVessel; ReactionVessel -> Workup; Workup -> Intermediate; Intermediate -> Hydrogenation; Hydrogenation -> Purification; Purification -> FinalProduct; }

Sources

Umfassender Technischer Leitfaden zur Synthese von Veratrylaceton aus Veratraldehyd

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieser Leitfaden bietet eine detaillierte technische Untersuchung der Synthese von Veratrylaceton, einer wertvollen Zwischenverbindung, aus Veratraldehyd. Als Senior Application Scientist verbinde ich hierbei theoretische chemische Prinzipien mit praxisorientierten, validierten Protokollen, um eine verlässliche Ressource für Labor- und Industrieanwendungen zu schaffen.

Einleitung und strategische Bedeutung

Veratrylaceton, chemisch bekannt als 4-(3,4-Dimethoxyphenyl)but-3-en-2-on, ist ein α,β-ungesättigtes Keton, das als wichtige Vorstufe in der organischen Synthese dient. Seine strukturelle Verwandtschaft mit pharmakologisch aktiven Naturstoffen und seine Anwendung als Aromastoff unterstreichen seine Relevanz.[1] Die Synthese aus dem leicht verfügbaren Veratraldehyd (3,4-Dimethoxybenzaldehyd) ist ein wirtschaftlich und chemisch eleganter Weg zur Herstellung dieser Verbindung. Veratraldehyd selbst ist ein Schlüsselintermediat bei der Synthese verschiedener therapeutischer Medikamente.[2][3] Dieser Leitfaden konzentriert sich auf die am weitesten verbreitete und effizienteste Syntheseroute: die basenkatalysierte Claisen-Schmidt-Kondensation.

Das chemische Fundament: Die Claisen-Schmidt-Kondensation

Die Synthese von Veratrylaceton aus Veratraldehyd und Aceton ist ein klassisches Beispiel für eine gekreuzte Aldolkondensation, die als Claisen-Schmidt-Kondensation bekannt ist.[4][5] Diese Reaktion ist besonders effizient, da einer der Reaktionspartner, der aromatische Aldehyd (Veratraldehyd), keine α-Wasserstoffatome besitzt.

Causality Behind Experimental Choices:

-

Fehlen von α-Wasserstoffatomen: Das Fehlen von enolisierbaren Protonen am α-Kohlenstoff des Veratraldehyds verhindert dessen Selbstkondensation, eine häufige Nebenreaktion bei Aldolkondensationen. Dies führt zu einer hohen Selektivität und vereinfacht die Produktaufreinigung erheblich.[6]

-

Reaktivitätsunterschied: Aldehyde sind im Allgemeinen elektrophiler und reaktiver gegenüber nukleophilen Angriffen als Ketone. In einer basenkatalysierten Reaktion wird das Keton (Aceton) deprotoniert, um das nukleophile Enolat zu bilden, das dann selektiv den Aldehyd angreift.[4]

-

Irreversibilität durch Dehydratisierung: Das intermediär gebildete β-Hydroxyketon (Aldol-Addukt) dehydratisiert unter den basischen Reaktionsbedingungen leicht.[5] Die Bildung des konjugierten π-Systems im Endprodukt Veratrylaceton ist thermodynamisch sehr günstig und treibt das Reaktionsgleichgewicht auf die Produktseite, was zu hohen Ausbeuten führt.[6]

Detaillierter Reaktionsmechanismus

Der Mechanismus verläuft in drei grundlegenden Schritten, die durch eine Base (z. B. Hydroxidionen) katalysiert werden:

-

Enolat-Bildung: Ein Hydroxidion deprotoniert das Aceton an einem seiner α-Kohlenstoffatome und bildet ein resonanzstabilisiertes Enolat-Ion. Dieses Enolat ist das aktive Nukleophil in der Reaktion.

-

Nukleophiler Angriff: Das Enolat-Ion greift den elektrophilen Carbonylkohlenstoff des Veratraldehyds an, was zur Bildung eines tetraedrischen Alkoxid-Intermediats führt.

-

Protonierung und Dehydratisierung: Das Alkoxid-Intermediat wird durch Wasser protoniert, um das Aldol-Addukt zu bilden. Anschließend wird ein weiteres α-Proton durch eine Base abstrahiert, was zur Eliminierung einer Hydroxidgruppe und zur Bildung der stabilen α,β-Doppelbindung des Veratrylacetons führt.

Bildunterschrift: Mechanismus der basenkatalysierten Claisen-Schmidt-Kondensation.

Experimentelle Durchführung

Das folgende Protokoll ist ein selbvalidierendes System, das auf etablierten Verfahren für analoge Claisen-Schmidt-Kondensationen basiert und für die Synthese von Veratrylaceton optimiert wurde.[7]

Benötigte Reagenzien und deren Spezifikationen

| Reagenz | Molmasse ( g/mol ) | Menge | Mol | Verhältnis | Anmerkungen |

| Veratraldehyd | 166.17 | 16.6 g | 0.1 mol | 1.0 | Ausgangsmaterial |

| Aceton | 58.08 | 16.3 g (21 ml) | 0.28 mol | 2.8 | Reagenz & Lösungsmittel |

| Natriumhydroxid (NaOH) | 40.00 | - | - | Katalytisch | 3 N wässrige Lösung |

| Wasser (deionisiert) | 18.02 | 10 ml | - | Lösungsmittel | |

| Salzsäure (HCl) | 36.46 | - | - | Neutralisation | 3 N wässrige Lösung |

| Dichlormethan (CH₂Cl₂) | 84.93 | ~100 ml | - | Extraktionsmittel | |

| Magnesiumsulfat (MgSO₄) | 120.37 | q.s. | - | Trocknungsmittel | Wasserfrei |

Schritt-für-Schritt-Protokoll

-

Ansatz der Reaktionsmischung: In einem 250-ml-Rundkolben, ausgestattet mit einem Magnetrührer, wird eine Lösung von 16,6 g (0,1 mol) Veratraldehyd in 21 ml (0,28 mol) Aceton und 10 ml deionisiertem Wasser hergestellt.

-

Initiierung der Reaktion: Unter kräftigem Rühren bei Raumtemperatur werden langsam 2,5 ml einer 3 N wässrigen Natriumhydroxidlösung zugetropft. Die Temperatur des Reaktionsgemisches sollte dabei 30 °C nicht überschreiten, um Nebenreaktionen zu minimieren. Ein leichtes Kühlen im Wasserbad kann erforderlich sein.

-

Reaktionsverlauf: Die Mischung wird für 20 Stunden bei Raumtemperatur gerührt. Während dieser Zeit kann das Produkt als gelblicher Feststoff oder Öl ausfallen. Der Fortschritt der Reaktion kann mittels Dünnschichtchromatographie (DC) verfolgt werden.

-

Aufarbeitung (Workup): Nach Abschluss der Reaktion wird die Mischung mit deionisiertem Wasser verdünnt. Anschließend wird vorsichtig 3 N Salzsäure zugegeben, bis die Lösung einen stark sauren pH-Wert erreicht (pH 1-2), um den Katalysator zu neutralisieren und Salze zu bilden.

-

Extraktion: Die wässrige Phase wird zweimal mit Dichlormethan (jeweils ca. 50 ml) extrahiert. Die vereinigten organischen Phasen werden mit Wasser gewaschen, um restliche Säure und Salze zu entfernen.

-

Trocknung und Konzentration: Die organische Phase wird über wasserfreiem Magnesiumsulfat getrocknet, filtriert und das Lösungsmittel am Rotationsverdampfer entfernt.

Aufreinigung des Produkts

Das Rohprodukt, oft ein gelbliches Öl oder ein halbfester Stoff, kann auf zwei Wegen hochrein aufgereinigt werden:

-

Flash-Säulenchromatographie: Dies ist die empfohlene Methode für höchste Reinheit. Als Eluentensystem hat sich eine Mischung aus Dichlormethan und Ethylacetat (z.B. im Verhältnis 9:1) bewährt.[7]

-

Umkristallisation: Sollte das Rohprodukt kristallisieren, ist die Umkristallisation eine effiziente Alternative. Ethanol oder ein Gemisch aus Hexan und Ethylacetat sind geeignete Lösungsmittelsysteme.[8][9] Das Prinzip beruht darauf, das Rohprodukt in einer minimalen Menge heißen Lösungsmittels zu lösen und es dann langsam abkühlen zu lassen, wobei das reine Produkt auskristallisiert, während Verunreinigungen in der Mutterlauge verbleiben.[10][11]

Visualisierung des Arbeitsablaufs

Bildunterschrift: Experimenteller Arbeitsablauf für die Synthese von Veratrylaceton.

Anwendungen und Ausblick

Veratrylaceton und seine Derivate sind von erheblichem Interesse für die pharmazeutische und die Aroma-Industrie.

-

Pharmazeutische Zwischenprodukte: Die α,β-ungesättigte Ketonstruktur ist ein vielseitiger Baustein für die Synthese komplexerer Moleküle. Reduzierte Formen, wie (E)-4-(3',4'-Dimethoxyphenyl)but-3-en-2-ol, haben nachweislich entzündungshemmende Eigenschaften gezeigt, was auf potenzielle therapeutische Anwendungen hindeutet.[12]

-

Aroma- und Duftstoffindustrie: Verbindungen wie Benzylaceton werden als Modifikatoren in blumigen und fruchtigen Duftkompositionen eingesetzt.[13] Veratrylaceton mit seinem vanilleartigen und balsamischen Charakter kann als Geschmacks- und Duftstoff in verschiedenen Konsumgütern dienen.[1]

Die hier beschriebene Synthese bietet einen robusten und skalierbaren Zugang zu dieser wertvollen Verbindung und eröffnet damit weitere Forschungs- und Entwicklungsmöglichkeiten in der angewandten organischen Chemie.

Referenzen

-

Amatayakul, T., et al. (1979). Chemistry and Crystal Structures of Some Constituents of Zingiber cassumunar. Australian Journal of Chemistry, 32(1), 71-88. Verfügbar unter: [Link]

-

Claisen, L., & Claparède, A. (1881). Condensationen von Ketonen mit Aldehyden. Berichte der deutschen chemischen Gesellschaft, 14(2), 2460–2468. Verfügbar unter: [Link]

-

Masumoto, H., et al. (2003). Anti-inflammatory activity of compound D {(E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol} isolated from Zingiber cassumunar Roxb. Journal of Ethnopharmacology, 85(1), 15-19. Verfügbar unter: [Link]

-

PraxiLabs. (n.d.). Claisen Schmidt Reaction (Mixed Aldol Condensation). Abgerufen von [Link]

-

PrepChem. (2023). Synthesis of (E)-4-(2,5-dimethoxyphenyl)but-3-en-2-one. Abgerufen von [Link]

-

Rochester University, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Abgerufen von [Link]

-

Tangyuenyongwatana, P., Chareonsap, P. P., & Gritsanapan, W. (2017). High-performance thin-layer chromatography analysis of (E)-4-(3?,4?-dimethoxyphenyl)but-3-en-1-ol (compound D) in Zingiber cassumunar Roxb rhizome extract: An application on genetic differentiation. The Thai Journal of Pharmaceutical Sciences, 41(3), 117-122. Verfügbar unter: [Link]

-

The Good Scents Company. (n.d.). vanillylidene acetone. Abgerufen von [Link]

-

University of Missouri-St. Louis. (n.d.). Claisen-Schmidt Condensation. Abgerufen von [Link]

-

Vollhardt, K. P. C., & Schore, N. E. (2018). Organische Chemie. Wiley-VCH.

-

YouTube. (2020, January 10). Recrystallization. Prof. Dave Explains. Abgerufen von [Link]

Sources

- 1. vanillylidene acetone, 1080-12-2 [thegoodscentscompany.com]

- 2. Veratraldehyde, 99% 100 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. Veratraldehyde, 99% 500 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. Claisen-Schmidt Condensation [cs.gordon.edu]

- 5. praxilabs.com [praxilabs.com]

- 6. Chemistry 211 Experiment 5 [home.miracosta.edu]

- 7. prepchem.com [prepchem.com]

- 8. CN101475511B - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile - Google Patents [patents.google.com]

- 9. Stereoselective Crystallization of Chiral 3,4-Dimethylphenyl Glycerol Ether Complicated by Plurality of Crystalline Modifications [mdpi.com]

- 10. m.youtube.com [m.youtube.com]

- 11. rubingroup.org [rubingroup.org]

- 12. Anti-inflammatory activity of compound D {(E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol} isolated from Zingiber cassumunar Roxb - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. fraterworks.com [fraterworks.com]

1-(3,4-Dimethoxyphenyl)butan-2-one structural elucidation

An In-Depth Technical Guide to the Structural Elucidation of 1-(3,4-Dimethoxyphenyl)butan-2-one

Introduction: The Analytical Challenge

1-(3,4-Dimethoxyphenyl)butan-2-one is a ketone derivative with the molecular formula C₁₂H₁₆O₃.[1] Its structure, featuring a substituted aromatic ring and a flexible alkyl chain, presents a common yet illustrative challenge for structural elucidation. This compound serves as a valuable synthetic intermediate, often derived from veratraldehyde, a naturally occurring aromatic aldehyde found in various plants.[2][3][4] The unambiguous confirmation of its molecular structure is paramount for ensuring purity, predicting reactivity, and meeting regulatory standards in drug development and chemical manufacturing.

This guide eschews a rigid, templated approach. Instead, it presents a logical, integrated workflow that mirrors the process an analytical scientist would follow. We will leverage a suite of spectroscopic techniques—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—to assemble a complete and self-validating structural portrait of the target molecule. The emphasis will be not just on the data, but on the causal reasoning that connects spectral features to molecular structure, providing a robust framework for researchers and professionals in the field.[5]

Context: A Plausible Synthetic Pathway

Understanding the synthetic origin of a compound provides critical context, informing the analyst about potential starting materials, reagents, or by-products that might appear in trace amounts. A common and efficient synthesis of 1-(3,4-Dimethoxyphenyl)butan-2-one involves a Grignard reaction followed by oxidation.

Caption: A plausible two-step synthesis of the target compound.

This pathway suggests that unreacted veratraldehyde or the secondary alcohol intermediate are the most likely process-related impurities. This knowledge is invaluable when scrutinizing spectra for unexpected signals.

Part 1: Mass Spectrometry – Determining the Molecular Blueprint

Mass spectrometry serves as the initial analytical checkpoint, providing two fundamental pieces of information: the molecular weight of the compound and a fragmentation pattern that acts as a structural fingerprint.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: A dilute solution of the analyte is prepared in a volatile solvent (e.g., methanol or dichloromethane).

-

Introduction: The sample is injected into the mass spectrometer, where it is vaporized.

-

Ionization: In the ion source, high-energy electrons (typically 70 eV) bombard the gaseous molecules, ejecting an electron to form a positively charged molecular ion (M⁺•).

-

Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, characteristic ions.

-

Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion, generating a mass spectrum.

Data Interpretation and Mechanistic Insights

The EI-MS spectrum provides the necessary data to confirm the molecular formula and propose key structural motifs.

Table 1: Key Mass Spectrometry Data for 1-(3,4-Dimethoxyphenyl)butan-2-one

| m/z Value | Proposed Fragment Ion | Formula of Fragment | Mechanistic Origin |

| 208 | [M]⁺• (Molecular Ion) | [C₁₂H₁₆O₃]⁺• | Electron ionization of the parent molecule. |

| 151 | [C₉H₁₁O₂]⁺ | Benzylic cation (veratryl cation) | Benzylic Cleavage : Cleavage of the C-C bond between the carbonyl and the adjacent CH₂ group. This is often a very stable and abundant fragment. |

| 57 | [C₃H₅O]⁺ | Propionyl cation | α-Cleavage : Cleavage of the bond between the benzyl CH₂ and the carbonyl carbon. |

| 43 | [C₂H₃O]⁺ | Acetyl cation | A common fragment in ketones, though less likely to be primary here. |

The presence of the molecular ion at m/z 208 confirms the molecular weight of C₁₂H₁₆O₃. The most telling fragment is the base peak at m/z 151. Its high abundance is explained by the formation of a resonance-stabilized benzylic cation, a hallmark of molecules containing a benzyl group. This single peak strongly supports the presence of the 1-(3,4-dimethoxyphenyl)ethyl moiety.

Caption: Key fragmentation pathways in the EI-MS of the target molecule.

Part 2: Infrared Spectroscopy – Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy required to induce a specific bond vibration.[6]

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Instrument Preparation: The ATR crystal (typically diamond or germanium) is cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is collected.

-

Sample Application: A small amount of the solid or liquid sample is placed directly onto the ATR crystal.

-

Data Acquisition: The IR beam is passed through the crystal, where it interacts with the sample at the surface. The absorbed radiation is measured, and the resulting spectrum is generated.

Data Interpretation: A Vibrational Fingerprint

The IR spectrum of 1-(3,4-Dimethoxyphenyl)butan-2-one displays several characteristic absorption bands that corroborate the proposed structure.

Table 2: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Expected Intensity |

| ~2960-2850 | C-H stretch | Aliphatic (CH₃, CH₂) | Medium-Strong |

| ~1715 | C=O stretch | Aliphatic Ketone | Strong, Sharp |

| ~1605, ~1515 | C=C stretch | Aromatic Ring | Medium |

| ~1260, ~1025 | C-O stretch | Aryl Ether | Strong |

The most diagnostic peak in the spectrum is the intense, sharp absorption at approximately 1715 cm⁻¹. This is a classic signature of the carbonyl (C=O) stretching vibration in an aliphatic ketone.[7] The absence of a broad absorption band in the 3200-3600 cm⁻¹ region confidently rules out the presence of the alcohol intermediate from the synthesis. The strong bands around 1260 cm⁻¹ and 1025 cm⁻¹ are characteristic of the aryl C-O ether linkages of the methoxy groups.

Part 3: NMR Spectroscopy – Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule. It provides information on the chemical environment, connectivity, and spatial arrangement of ¹H and ¹³C atoms.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Internal Standard: A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).

-

Data Acquisition: The sample is placed in the NMR spectrometer and subjected to a strong magnetic field. A series of radiofrequency pulses are applied to acquire the ¹H, ¹³C, and other desired spectra (e.g., DEPT, COSY).

¹H NMR Data Interpretation: Proton Environments

The ¹H NMR spectrum provides a precise map of the protons in the molecule.

Table 3: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~6.82 | d | 1H | Ar-H | Aromatic proton ortho to the CH₂ group. |

| ~6.75 | dd | 1H | Ar-H | Aromatic proton ortho to one methoxy group and meta to the other. |

| ~6.73 | s | 1H | Ar-H | Aromatic proton between the two methoxy groups. |

| ~3.88 | s | 6H | 2 x -OCH₃ | Two magnetically equivalent methoxy groups on the aromatic ring.[8] |

| ~3.65 | s | 2H | Ar-CH₂- | Methylene protons adjacent to the aromatic ring and the carbonyl group. Singlet due to no adjacent protons. |

| ~2.45 | q | 2H | -CO-CH₂-CH₃ | Methylene protons adjacent to a methyl group (split into a quartet). |

| ~1.05 | t | 3H | -CH₂-CH₃ | Methyl protons adjacent to a methylene group (split into a triplet). |

The integration values (1H, 1H, 1H, 6H, 2H, 2H, 3H) perfectly match the 16 protons in the molecule. The splitting patterns (quartet and triplet) are characteristic of an ethyl group attached to a carbonyl, and the sharp singlet at 3.88 ppm integrating to 6H is definitive evidence for two equivalent methoxy groups.

¹³C NMR Data Interpretation: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments.

Table 4: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Rationale |

| ~211.0 | C | C=O | Ketone carbonyl carbons are highly deshielded and appear far downfield.[9] |

| ~149.0 | C | Ar-C-O | Aromatic carbon bonded to a methoxy group. |

| ~147.5 | C | Ar-C-O | Aromatic carbon bonded to a methoxy group. |

| ~128.0 | C | Ar-C | Quaternary aromatic carbon attached to the alkyl chain. |

| ~121.0 | CH | Ar-CH | Aromatic CH. |

| ~112.0 | CH | Ar-CH | Aromatic CH. |

| ~111.5 | CH | Ar-CH | Aromatic CH. |

| ~56.0 | CH₃ | -OCH₃ | Methoxy group carbons typically appear in this region.[8] |

| ~45.0 | CH₂ | Ar-CH₂- | Methylene carbon adjacent to the aromatic ring. |

| ~36.0 | CH₂ | -CO-CH₂- | Methylene carbon adjacent to the carbonyl group. |

| ~7.5 | CH₃ | -CH₂-CH₃ | Terminal methyl carbon of the ethyl group. |

The spectrum shows 10 distinct signals, consistent with the molecular symmetry, accounting for all 12 carbons. The downfield signal at ~211.0 ppm is unambiguously assigned to the ketone carbonyl carbon.

Caption: Integrated workflow for spectroscopic structural elucidation.

Conclusion: A Self-Validating Structural Assignment

-

Mass Spectrometry established the correct molecular formula (C₁₂H₁₆O₃) and identified the core veratryl moiety through its characteristic fragmentation at m/z 151.

-

Infrared Spectroscopy unequivocally confirmed the presence of a key functional group—the aliphatic ketone (C=O at ~1715 cm⁻¹)—while simultaneously confirming the absence of potential alcohol impurities.

-

NMR Spectroscopy provided the final, high-resolution picture, mapping out the entire carbon-hydrogen framework, confirming the connectivity of the ethyl group to the carbonyl, the placement of the two methoxy groups, and the substitution pattern on the aromatic ring.

Together, these techniques leave no ambiguity, providing an authoritative and trustworthy structural assignment essential for any further research or development involving this compound.

References

- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.

-

Fitsev, I. M., et al. (2019). Analytical profiles and identification 1-(3,4-dimethoxyphenyl)-2-(ethylamino)pentan-1-one in the objects of forensic examinations. Butlerov Communications, 44(12), 88-93. Retrieved from [Link]

-

YouTube. (2020). Spectra to structure (4-(4-Hydroxyphenyl)-2-butanone). Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of butanone. Retrieved from [Link]

-

PubChem. (n.d.). 1-(3,4-Dimethoxyphenyl)butan-2-one. Retrieved from [Link]

-

PubChem. (n.d.). Veratraldehyde. Retrieved from [Link]

-

Alishala, A. (n.d.). Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences. Retrieved from [Link]

-

Carroll, R., & Spoerri, P. E. (1945). Synthesis of 1-(3',4'-Dimethoxyphenyl)-4-phenyl-butanone-2 and 1-Phenyl-4-(3',4'-dimethoxyphenyl)-butanone-2. Journal of the American Chemical Society, 67(10), 1656–1657. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 19.2: Spectroscopy of Ketones and Aldehydes. Retrieved from [Link]

-

Wikipedia. (n.d.). Veratraldehyde. Retrieved from [Link]

-

ResearchGate. (2018). Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method? Retrieved from [Link]

-

Ataman Kimya. (n.d.). VERATRALDEHYDE. Retrieved from [Link]

-

NIST. (n.d.). 2-Butanone. Retrieved from [Link]

-

YouTube. (2019). Structure Elucidation from Spectroscopic Data in Organic Chemistry. Retrieved from [Link]

-

eGyanKosh. (n.d.). UNIT 14 STRUCTURE ELUCIDATION BY INTEGRATED SPECTROSCOPIC METHODS. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of butanone. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0033851). Retrieved from [Link]

- Google Patents. (n.d.). CN102010311A - Method for synthesizing 4,4-dimethoxy-2-butanone.

-

Carroll, R., & Buck, J. S. (1940). The Synthesis of 1,4-Di-(3',4'-dimethoxyphenyl)-butanone-2 (Veratrylhomoveratryl Ketone). Journal of the American Chemical Society, 62(5), 1144–1145. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of butanone. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 4,4-dimethoxy-2-butanone. Retrieved from [Link]

-

FooDB. (2015). Showing Compound butan-2-one (FDB030703). Retrieved from [Link]

-

ResearchGate. (2016). 1-(3,4-Dimethoxyphenyl)ethanone. Retrieved from [Link]

Sources

- 1. 1-(3,4-Dimethoxyphenyl)butan-2-one | C12H16O3 | CID 254291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Veratraldehyde | C9H10O3 | CID 8419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Veratraldehyde - Wikipedia [en.wikipedia.org]

- 4. Veratraldehyde | 120-14-9 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. echemi.com [echemi.com]

- 7. infrared spectrum of butanone prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 2-butanone butan-2-one image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. researchgate.net [researchgate.net]

- 9. C-13 nmr spectrum of butanone analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-butanone butan-2-one doc brown's advanced organic chemistry revision notes [docbrown.info]

The Discovery and Enduring Significance of Veratryl Acetone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unassuming Ketone with a Profound Pharmaceutical Legacy

Veratryl acetone, systematically known as 1-(3,4-dimethoxyphenyl)propan-2-one and also referred to as veratrone, is a seemingly unassuming organic compound. However, its history is intrinsically linked to a landmark achievement in medicinal chemistry: the development of the antihypertensive drug methyldopa. This guide provides an in-depth exploration of the discovery, historical context, and evolving synthesis of veratryl acetone, offering valuable insights for researchers and professionals in drug development and organic synthesis. Beyond a mere recitation of facts, this document delves into the causal relationships behind synthetic choices and the enduring importance of this pivotal intermediate.

The Dawn of a Pharmaceutical Intermediate: A Mid-20th Century Discovery

While the precise moment of its first synthesis remains somewhat obscured in the annals of early 20th-century chemistry, the significance of veratryl acetone came to the forefront in the mid-1950s. The search for novel antihypertensive agents led researchers at Merck & Co. to explore derivatives of phenylalanine. This line of inquiry culminated in the synthesis of α-methyldopa, a compound that would revolutionize the treatment of high blood pressure.

A pivotal moment in the history of veratryl acetone is documented in a 1959 US patent filed by Karl Pfister and George A. Stein of Merck & Co. for the synthesis of methyldopa[1]. This patent explicitly mentions the use of a "phenylacetone of said formula," which encompasses veratryl acetone, as a key starting material. The patent further references a 1955 publication by G. A. Stein, H. A. Bronner, and K. Pfister in the Journal of the American Chemical Society, which details the preparation of these crucial phenylacetone intermediates. It is in this body of work from the mid-1950s that the practical synthesis and critical importance of veratryl acetone were firmly established.

The Evolution of Synthesis: From Early Methods to Modern Efficiency

The synthetic pathways to veratryl acetone have evolved significantly since its initial preparations. Early methods, while groundbreaking for their time, have been refined and supplemented by more efficient, scalable, and environmentally conscious approaches.

Early Synthesis: The Foundation of Methyldopa Production

The initial syntheses of veratryl acetone were driven by the urgent need for a reliable source of this key intermediate for methyldopa production. One of the foundational methods involved the reaction of veratrole (1,2-dimethoxybenzene) with chloroacetone.

Experimental Protocol: A Representative Early Synthesis of Veratryl Acetone

Objective: To synthesize 1-(3,4-dimethoxyphenyl)propan-2-one from veratrole and chloroacetone via a Friedel-Crafts-type reaction.

Materials:

-

Veratrole

-

Chloroacetone

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Hydrochloric acid (HCl), dilute

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube is charged with anhydrous aluminum chloride and dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reactants: A solution of veratrole and chloroacetone in dichloromethane is added dropwise to the stirred suspension of aluminum chloride at a temperature maintained between 0 and 5 °C. The rate of addition is controlled to manage the exothermic reaction.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is deemed complete by thin-layer chromatography (TLC) analysis.

-

Workup: The reaction mixture is carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

Neutralization and Drying: The combined organic layers are washed successively with water, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product is then purified by vacuum distillation or column chromatography on silica gel to yield pure 1-(3,4-dimethoxyphenyl)propan-2-one.

Modern Synthetic Routes

Over the decades, a variety of alternative and improved methods for the synthesis of veratryl acetone have been developed, driven by the desire for higher yields, milder reaction conditions, and the use of more readily available starting materials.

1. Darzens Condensation Route:

The Darzens condensation, discovered by Auguste Georges Darzens in 1904, provides an alternative pathway. This reaction involves the condensation of veratraldehyde with an α-haloester in the presence of a base to form an α,β-epoxy ester (a glycidic ester)[2][3]. Subsequent hydrolysis and decarboxylation of the glycidic ester yield veratryl acetone.

Caption: Darzens condensation route to veratryl acetone.

2. Oxidation of Isoeugenol Methyl Ether:

Another commercially viable route involves the oxidation of isoeugenol methyl ether. This process typically proceeds through the formation of an intermediate diol, which is then converted to the ketone via acidic hydrolysis[4][5].

Caption: Oxidation of isoeugenol methyl ether to veratryl acetone.

3. From 3,4-Dimethoxyphenylacetic Acid:

Veratryl acetone can also be synthesized from 3,4-dimethoxyphenylacetic acid through various methods, including condensation with acetic anhydride.

Comparative Analysis of Synthetic Routes

| Synthetic Route | Starting Material(s) | Key Reagents | Advantages | Disadvantages |

| Friedel-Crafts Type | Veratrole, Chloroacetone | AlCl₃ | Direct, utilizes readily available materials | Use of strong Lewis acid, potential for side reactions |

| Darzens Condensation | Veratraldehyde, α-Haloester | Base | Good yields, applicable to various aldehydes | Multi-step process |

| Oxidation | Isoeugenol Methyl Ether | Peracids | High efficiency | Use of potentially hazardous peracids |

| From Acid Derivative | 3,4-Dimethoxyphenylacetic Acid | Acetic anhydride | Alternative starting material | May require harsher conditions |

The Primary Application: A Cornerstone in the Synthesis of Methyldopa

The historical and continued primary application of veratryl acetone lies in its role as a crucial intermediate in the industrial synthesis of methyldopa. The propanone side chain of veratryl acetone provides the essential carbon framework for the construction of the alanine moiety of methyldopa.

The synthetic sequence typically involves the conversion of veratryl acetone to an amino nitrile, followed by hydrolysis to the corresponding amino acid. Subsequent demethylation of the two methoxy groups on the aromatic ring yields the final dihydroxyphenyl structure of methyldopa.

Caption: Simplified workflow for the synthesis of methyldopa from veratryl acetone.

The development of methyldopa was a significant advancement in the management of hypertension, and veratryl acetone was instrumental in making this life-saving medication widely available.

Beyond Methyldopa: Other Applications and Research Interests

While the synthesis of methyldopa remains its most prominent application, veratryl acetone and its derivatives are also of interest in other areas of chemical research and development:

-

Fragrance and Flavor Industry: The structurally related veratraldehyde is used in the fragrance and flavor industry, and veratryl acetone can serve as a precursor or building block for other fragrance chemicals.

-

Organic Synthesis: As a substituted phenylacetone, it is a versatile building block for the synthesis of a variety of more complex organic molecules and pharmaceutical intermediates.

-

Lignin Degradation Research: Veratryl alcohol, the reduced form of veratryl aldehyde (a close relative of veratryl acetone), is a key secondary metabolite in lignin-degrading fungi. The study of these related compounds provides insights into the enzymatic breakdown of lignin, a complex biopolymer.

Conclusion: An Enduring Legacy in Pharmaceutical Chemistry

The story of veratryl acetone is a testament to the profound impact that a single organic molecule can have on human health and the advancement of medicinal chemistry. From its pivotal role in the development of methyldopa to its continued utility as a versatile synthetic intermediate, veratryl acetone remains a compound of significant interest to researchers and professionals in the pharmaceutical and chemical industries. Understanding its history, the evolution of its synthesis, and its primary applications provides a valuable context for future innovation in drug discovery and organic synthesis.

References

- Darzens, G. (1904). Condensation of ketones or aldehydes with α-chloroesters. Comptes Rendus de l'Académie des Sciences, 139, 1214-1217.

-

Master Organic Chemistry. (n.d.). Darzens Condensation. Retrieved from [Link]

- Pfister, K., & Stein, G. A. (1959). U.S. Patent No. 2,868,818. Washington, DC: U.S.

- Stein, G. A., Bronner, H. A., & Pfister, K. (1955). α-Methyl-β-3,4-dihydroxyphenylalanine. Journal of the American Chemical Society, 77(3), 700–703.

- Montedison S.p.A. (1987). Process for 3,4-dimethoxyphenyl-acetone preparation.

-

Wikimedia Commons. (2015). File:Methyldopa synthesis.svg. Retrieved from [Link]

- Montedison S.p.A. (1989). Process for 3,4-dimethoxyphenyl-acetone preparation.

-

Pearson Education. (n.d.). Organometallics on Ketones Explained. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 13.9: Organometallic Reagents in Alcohol Synthesis. Retrieved from [Link]

-

New Drug Approvals. (2019). METHYL DOPA. Retrieved from [Link]

-

PubChem. (n.d.). Methyldopa. Retrieved from [Link]

- Reinhold, D. F., et al. (1968). Synthesis of L-alpha-methyldopa from asymmetric intermediates. The Journal of Organic Chemistry, 33(3), 1209–1213.

-

Wikipedia. (n.d.). Darzens reaction. Retrieved from [Link]

-

The Hive. (2002). benzaldehydes to phenylacetones. Retrieved from [Link]

-

Central, P. M. (n.d.). Medicinal history of North American Veratrum. Retrieved from [Link]

-

Central, P. M. (n.d.). Recent advancements in the synthesis of Veratrum alkaloids. Retrieved from [Link]

- Google Patents. (n.d.). US3440278A - Preparation of l-alpha-methyldopa.

-

Master Organic Chemistry. (2017). Aldehydes and Ketones: 14 Reactions With The Same Mechanism. Retrieved from [Link]

-

ResearchGate. (n.d.). Darzens condensation | Request PDF. Retrieved from [Link]

-

PubMed Central. (n.d.). A green synthesis approach toward large-scale production of benzalacetone via Claisen–Schmidt condensation. Retrieved from [Link]

Sources

- 1. File:Methyldopa synthesis.svg - Wikimedia Commons [commons.wikimedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Darzens reaction - Wikipedia [en.wikipedia.org]

- 4. EP0247526A2 - Process for 3,4-dimethoxyphenyl-acetone preparation - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

An In-depth Technical Guide to the Solubility of 1-(3,4-Dimethoxyphenyl)butan-2-one in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3,4-Dimethoxyphenyl)butan-2-one, a ketone with a dimethoxy-substituted phenyl ring, is a molecule of interest in various chemical and pharmaceutical research areas. Its utility in synthesis and potential biological activity make a thorough understanding of its physical and chemical properties essential. A critical parameter in this regard is its solubility in organic solvents, which underpins every aspect of its handling, from reaction and purification to formulation and analysis. This guide provides a comprehensive overview of the solubility characteristics of 1-(3,4-Dimethoxyphenyl)butan-2-one, blending theoretical principles with practical experimental guidance.

Theoretical Framework of Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like." This adage encapsulates the complex interplay of intermolecular forces between the solute and solvent molecules. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions. The primary forces at play are:

-

Van der Waals Forces: These are weak, short-range electrostatic attractive forces between uncharged molecules. They include London dispersion forces (present in all molecules) and dipole-dipole interactions (in polar molecules).

-

Hydrogen Bonding: A stronger type of dipole-dipole interaction that occurs when hydrogen is bonded to a highly electronegative atom like oxygen, nitrogen, or fluorine.

The balance of these forces determines the extent to which a solute will dissolve in a particular solvent.

Physicochemical Properties of 1-(3,4-Dimethoxyphenyl)butan-2-one

To predict the solubility of 1-(3,4-Dimethoxyphenyl)butan-2-one, we must first understand its molecular characteristics. Key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆O₃ | PubChem[1] |

| Molecular Weight | 208.25 g/mol | PubChem[1] |

| XLogP3 | 1.6 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

The XLogP3 value of 1.6 indicates a moderate level of lipophilicity, suggesting that the compound will have an affinity for both moderately polar and nonpolar organic solvents. The presence of three hydrogen bond acceptors (the two methoxy oxygens and the ketone oxygen) allows for hydrogen bonding with protic solvents, which can enhance solubility in such media. The absence of hydrogen bond donors means the molecule cannot self-associate via hydrogen bonds in its pure state.

Predicted Solubility Profile

In the absence of experimentally determined quantitative solubility data in the public domain, a qualitative and semi-quantitative prediction can be made based on the compound's structure and the properties of common organic solvents. The following table provides an estimated solubility profile of 1-(3,4-Dimethoxyphenyl)butan-2-one.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Hexane | Nonpolar | Low | The significant polarity of the ketone and ether functional groups will limit solubility in a purely nonpolar solvent. |

| Toluene | Nonpolar (Aromatic) | Moderate | The aromatic ring in toluene can interact favorably with the phenyl ring of the solute through π-π stacking, and its slight polarity may accommodate the polar groups better than hexane. |

| Diethyl Ether | Nonpolar | Moderate | As an ether, it can act as a hydrogen bond acceptor, but its overall nonpolar character may limit high solubility. |

| Dichloromethane | Polar Aprotic | High | Its polarity is well-suited to dissolve moderately polar compounds. |

| Chloroform | Polar Aprotic | High | Similar to dichloromethane, its polarity should facilitate the dissolution of the compound. |

| Ethyl Acetate | Polar Aprotic | High | The ester group provides polarity and hydrogen bond accepting capabilities, making it a good solvent for this compound. |

| Acetone | Polar Aprotic | High | As a ketone, its polarity and ability to accept hydrogen bonds are very similar to the solute, favoring strong interactions. |

| Methanol | Polar Protic | High | The hydroxyl group can form hydrogen bonds with the oxygen atoms of the solute, and its high polarity will effectively solvate the molecule. |

| Ethanol | Polar Protic | High | Similar to methanol, it can engage in hydrogen bonding and has a suitable polarity. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | Its high polarity and strong hydrogen bond accepting ability make it an excellent solvent for a wide range of organic compounds. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Very High | Similar to DMSO, it is a highly polar aprotic solvent capable of strong dipole-dipole interactions. |

Experimental Determination of Solubility

To obtain precise solubility data, experimental determination is necessary. The following is a standard protocol for determining the equilibrium solubility of a compound in a given solvent.

Materials and Equipment

-

1-(3,4-Dimethoxyphenyl)butan-2-one (solid)

-

Selected organic solvents (high purity)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 1-(3,4-Dimethoxyphenyl)butan-2-one to a series of vials, each containing a known volume of a different organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After the equilibration period, allow the vials to stand undisturbed at the same temperature for a short period to allow the excess solid to settle.

-

Centrifuge the vials to ensure complete separation of the solid and liquid phases.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a known volume of the clear supernatant from each vial using a calibrated pipette.

-

Dilute the aliquot with a known volume of a suitable solvent (often the same solvent or a mobile phase component) in a volumetric flask to a concentration within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of 1-(3,4-Dimethoxyphenyl)butan-2-one.

-

Prepare a calibration curve using standard solutions of the compound of known concentrations.

-

Calculate the concentration of the compound in the saturated solution from the concentration of the diluted sample and the dilution factor.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

-

Figure 1: Experimental workflow for determining the solubility of 1-(3,4-Dimethoxyphenyl)butan-2-one.

Advanced Solubility Prediction: Hansen Solubility Parameters

For a more nuanced prediction of solubility, the Hansen Solubility Parameters (HSP) can be employed. HSP theory decomposes the total Hildebrand solubility parameter into three components:

-

δD (Dispersion): Energy from dispersion forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen bonding): Energy from hydrogen bonds.

Every molecule has a unique set of these three parameters. The principle behind HSP is that substances with similar HSP values are likely to be miscible. The "distance" (Ra) between the HSP of a solute and a solvent in the three-dimensional Hansen space can be calculated. A smaller Ra value indicates a higher likelihood of dissolution.

Figure 2: Predicted molecular interactions between 1-(3,4-Dimethoxyphenyl)butan-2-one and different solvent types.

Conclusion

A comprehensive understanding of the solubility of 1-(3,4-Dimethoxyphenyl)butan-2-one is paramount for its effective use in research and development. While experimental data is the gold standard, a robust theoretical framework based on its physicochemical properties allows for reliable predictions of its behavior in a variety of organic solvents. This guide provides both the theoretical underpinning and a practical experimental protocol to empower researchers in their work with this important chemical entity.

References

-

PubChem. 1-(3,4-Dimethoxyphenyl)butan-2-one. National Center for Biotechnology Information. [Link]

-

Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. [Link]

Sources

Navigating the Nomenclature of a Key Synthetic Building Block: A Technical Guide to 1-(3,4-Dimethoxyphenyl)butan-2-one

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Alternative Names for 1-(3,4-Dimethoxyphenyl)butan-2-one

This technical guide provides a comprehensive overview of the various alternative names, synonyms, and identifiers for the chemical compound 1-(3,4-Dimethoxyphenyl)butan-2-one. A thorough understanding of this nomenclature is crucial for researchers, scientists, and drug development professionals to ensure accurate communication, effective literature searches, and unambiguous identification of this important synthetic intermediate.

Introduction: The Importance of Precise Chemical Language

In the fields of chemical research and pharmaceutical development, precision in language is paramount. The ability to correctly and comprehensively identify a chemical compound through its various naming conventions can significantly impact the efficiency and accuracy of research and development processes. 1-(3,4-Dimethoxyphenyl)butan-2-one, a valuable building block in organic synthesis, is known by several different names. This guide will dissect these names, providing context and clarity for scientific and technical professionals.

Unraveling the Nomenclature: From Systematic to Common Names

The naming of a chemical compound can be approached from several angles, each with its own logic and historical context. For 1-(3,4-Dimethoxyphenyl)butan-2-one, these can be broadly categorized into systematic, semi-systematic, and common or trivial names.

The Foundation: Systematic IUPAC Nomenclature

The most rigorous and universally accepted naming system is that of the International Union of Pure and Applied Chemistry (IUPAC). The IUPAC name for this compound is 1-(3,4-Dimethoxyphenyl)butan-2-one [1]. Let's deconstruct this name to understand its origin:

-

Butan-2-one : This is the parent structure, indicating a four-carbon chain (butane) with a ketone functional group (=O) on the second carbon.

-

1-(3,4-Dimethoxyphenyl)- : This prefix describes the substituent attached to the first carbon of the butan-2-one chain.

-

phenyl : A benzene ring attached as a substituent.

-

3,4-Dimethoxy : Two methoxy groups (-OCH₃) are attached to the 3rd and 4th carbons of the phenyl ring.

-

This systematic name provides an unambiguous description of the molecule's structure. A slight variation, 1-(3,4-dimethoxyphenyl)-2-butanone , is also commonly encountered and is equally valid[1].

The "Veratryl" Moiety: A Common Semi-Systematic Name

A frequently used synonym for this compound is Veratryl butanone . This name arises from the common practice of naming molecules based on larger, well-known chemical fragments.

-

Veratryl group : This refers to the 3,4-dimethoxybenzyl group, which is the (3,4-dimethoxyphenyl)methyl- portion of the molecule. The term "veratryl" is derived from "veratrole," the common name for 1,2-dimethoxybenzene.

-

Butanone : As in the IUPAC name, this refers to the four-carbon ketone chain.

While "Veratryl butanone" is less precise than the full IUPAC name regarding the exact point of attachment, in this context, it is generally understood to refer to 1-(3,4-Dimethoxyphenyl)butan-2-one. The term "veratryl" is also seen in related compounds like veratryl alcohol and veratraldehyde[2].

Other Synonyms and Identifiers

A variety of other names and identifiers are used in chemical databases, supplier catalogs, and historical literature. It is beneficial for researchers to be familiar with these as well:

-

3,4-Dimethoxyphenyl-2-butanone : A slight reordering of the IUPAC name.

-

Methyl veratryl ketone : This name is analogous to common ketone nomenclature (e.g., methyl ethyl ketone), where the groups attached to the carbonyl are named. Here, "methyl" and "veratryl" (representing the 3,4-dimethoxybenzyl group) are the two substituents.

-

CAS Number: 884-06-0 : The Chemical Abstracts Service (CAS) registry number is a unique numerical identifier for this specific compound, providing an unambiguous way to reference it in databases and publications[1].

Summary of Alternative Names

For quick reference, the following table summarizes the key alternative names and identifiers for 1-(3,4-Dimethoxyphenyl)butan-2-one.

| Name Type | Name |

| IUPAC Name | 1-(3,4-Dimethoxyphenyl)butan-2-one[1] |

| Alternative IUPAC | 1-(3,4-Dimethoxyphenyl)-2-butanone[1] |

| Common Name | Veratryl butanone |

| Other Synonyms | 3,4-Dimethoxyphenyl-2-butanone |

| Methyl veratryl ketone | |

| CAS Number | 884-06-0[1] |

Visualizing the Nomenclature

The following diagram illustrates the relationship between the core chemical structure and its various names.

Caption: Relationship between the chemical structure and its names.

Application in a Research Context: A Hypothetical Workflow

To illustrate the practical importance of understanding these different names, consider the following hypothetical experimental workflow for a medicinal chemist.

Objective: Synthesize a novel kinase inhibitor based on a scaffold derived from 1-(3,4-Dimethoxyphenyl)butan-2-one.

Workflow:

-

Literature Review:

-

Search databases such as SciFinder, Reaxys, and PubMed using a combination of identifiers:

-

"1-(3,4-Dimethoxyphenyl)butan-2-one synthesis"

-

"Veratryl butanone reactions"

-

"CAS 884-06-0 applications"

-

-

A comprehensive search using multiple synonyms ensures that no relevant prior art is missed.

-

-

Procurement of Starting Material:

-

Search the catalogs of chemical suppliers (e.g., Sigma-Aldrich, VWR, Fisher Scientific) for the starting material.

-

Suppliers may list the compound under its IUPAC name, a common name, or simply its CAS number. Being familiar with all possibilities facilitates a quick and successful procurement process.

-

-

Experimental Procedure and Documentation:

-

In the laboratory notebook, the chemist should primarily use the IUPAC name and/or the CAS number to avoid ambiguity.

-

When referencing a historical synthesis method that used a common name like "Veratryl butanone," it is good practice to note the modern IUPAC name in parentheses for clarity.

-

-

Publication and Patenting:

-

In any resulting publications or patent applications, the compound should be identified by its IUPAC name and CAS number in the experimental section to ensure it can be unambiguously identified by other researchers. The common names may be mentioned in the introductory text for broader context.

-

This workflow highlights how a comprehensive knowledge of the compound's nomenclature is essential at every stage of the research and development process.

Caption: The role of nomenclature in the research workflow.

Conclusion

A clear and comprehensive understanding of the alternative names for 1-(3,4-Dimethoxyphenyl)butan-2-one is indispensable for professionals in the chemical and pharmaceutical sciences. By being conversant with the systematic IUPAC name, common names such as Veratryl butanone, and its unique CAS identifier, researchers can navigate the scientific literature with greater efficiency, communicate with precision, and ensure the integrity of their experimental work. This guide serves as a valuable technical resource to that end.

References

-

PubChem. 1-(3,4-Dimethoxyphenyl)butan-2-one. National Center for Biotechnology Information. [Link]

- Google Patents. CN102010311A - Method for synthesizing 4,4-dimethoxy-2-butanone.

-

Oxford English Dictionary. butanone, n. meanings, etymology and more. [Link]

- Google Patents.

-

Wikipedia. Veratrole alcohol. [Link]

-

ResearchGate. 1-(3,4-Dimethoxyphenyl)ethanone. [Link]

- Google Patents.

-

Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. [Link]

- Google Patents. EP0038480A1 - Process for the preparation of 1-(4-hydroxyphenyl)

-

PubChem. Methods of using (+)-2-[1-(3-ethoxy-4 methoxyphenyl)-2-methylsulfonylethyl]-4 acetylaminoisoindoline 1,3-dione - Patent US-7659302-B2. [Link]

-

HiMedia Laboratories. 3,4-Dimethoxybenzyl alcohol. [Link]

- Google Patents. CN106631732A - Synthesis method of 4-hydroxy-2-butanone.

-

Tradeindia. 2-Butanone Manufacturers, 2-Butanone Suppliers and Exporters. [Link]

-

Merriam-Webster. VERATRYL Definition & Meaning. [Link]

-

Merriam-Webster. VERATRYLIDENE Definition & Meaning. [Link]

Sources

Methodological & Application

HPLC purification method for 1-(3,4-Dimethoxyphenyl)butan-2-one

An Application Note and Comprehensive Protocol for the HPLC Purification of 1-(3,4-Dimethoxyphenyl)butan-2-one

Abstract

This application note provides a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the purification of 1-(3,4-Dimethoxyphenyl)butan-2-one. This compound, a key intermediate in various synthetic pathways, often requires high purity for subsequent reactions in research and drug development. The protocol herein is developed based on a systematic evaluation of the analyte's physicochemical properties, employing a reversed-phase chromatographic strategy. We detail the complete workflow from mobile phase and sample preparation to instrument setup, execution, and method validation principles. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable, scalable, and reproducible purification method.

Introduction and Scientific Rationale

1-(3,4-Dimethoxyphenyl)butan-2-one is an aromatic ketone whose utility in medicinal and organic chemistry necessitates stringent purity standards. Impurities from synthesis, such as starting materials or by-products, can interfere with downstream applications, leading to lower yields and compromised final product integrity. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of such moderately polar, medium molecular weight compounds.

The selection of an appropriate HPLC method is fundamentally dictated by the physicochemical properties of the analyte.[1] Based on an analysis of 1-(3,4-Dimethoxyphenyl)butan-2-one, a reversed-phase HPLC (RP-HPLC) approach was determined to be the most effective. RP-HPLC utilizes a non-polar stationary phase and a polar mobile phase, where analyte retention is primarily governed by hydrophobic interactions.[2][3] Given the analyte's aromatic structure and alkyl chain, it possesses sufficient hydrophobicity for strong retention and effective separation from more polar or less polar impurities on a C18 stationary phase.

Analyte Physicochemical Properties

A thorough understanding of the analyte's properties is the cornerstone of logical method development.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆O₃ | [4] |

| Molecular Weight | 208.25 g/mol | [4] |

| Structure | ||

| XLogP3 (Polarity) | 1.6 | [4] |

| Hydrogen Bond Donors | 0 | [4] |

| Hydrogen Bond Acceptors | 3 | [4] |

| Solubility | Low water solubility predicted (logS = -2.1 to -2.51) | [5][6] |

| UV Chromophore | Dimethoxy-substituted benzene ring | [7] |

The calculated XLogP3 value of 1.6 indicates moderate lipophilicity, making the compound an ideal candidate for reversed-phase chromatography.[4] The presence of the substituted benzene ring acts as a strong chromophore, allowing for sensitive detection using a UV-Vis detector.

Experimental Workflow Diagram

The following diagram outlines the comprehensive workflow for the purification protocol.

Caption: HPLC purification workflow from preparation to final analysis.

Materials and Methods

Instrumentation

-

Preparative HPLC system equipped with a gradient pump, autosampler (or manual injector), column oven, and a Diode Array Detector (DAD) or multi-wavelength UV-Vis detector.

-

Fraction collector.

-

Rotary evaporator for solvent removal.

-

Analytical HPLC system for purity analysis.

Chemicals and Consumables

-

Acetonitrile (ACN), HPLC grade or higher.

-

Water, HPLC grade or ultrapure (18.2 MΩ·cm).

-

Formic Acid (FA), LC-MS grade.

-

Crude 1-(3,4-Dimethoxyphenyl)butan-2-one sample.

-

Syringe filters, 0.45 µm PTFE or nylon.

Chromatographic Column

-

Purification Column: Reversed-phase C18 column (e.g., 19 x 250 mm, 5 µm particle size). The dimensions should be selected based on the required loading capacity.

-

Analytical Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Detailed Purification Protocol

This protocol is designed as a starting point and can be optimized based on the specific impurity profile of the crude sample.

Step 1: Mobile Phase Preparation

-

Mobile Phase A (Aqueous): In a 1 L HPLC-grade bottle, add 1000 mL of ultrapure water. Add 1.0 mL of formic acid to achieve a final concentration of 0.1% (v/v). Mix thoroughly and degas for 15-20 minutes using sonication or vacuum filtration.[8]

-

Mobile Phase B (Organic): In a separate 1 L HPLC-grade bottle, add 1000 mL of acetonitrile. Add 1.0 mL of formic acid (0.1% v/v). Mix and degas as above.

-

Causality: The addition of 0.1% formic acid helps to improve peak shape by suppressing the secondary interactions between the analyte and free silanol groups on the silica-based stationary phase.[1]

-

Step 2: Sample Preparation

-

Accurately weigh the crude 1-(3,4-Dimethoxyphenyl)butan-2-one sample.

-

Dissolve the sample in a minimal amount of a suitable solvent. A 50:50 mixture of Acetonitrile:Water or pure Acetonitrile is a good starting point. The target concentration will depend on the column size and loading capacity.

-

Ensure the sample is fully dissolved. If not, sonicate briefly.

-

Filter the sample solution through a 0.45 µm syringe filter directly into an HPLC vial. This is a critical step to remove particulate matter that could clog the column or injector.[9]

Step 3: Instrument Setup and Method Parameters

Configure the preparative HPLC system with the following parameters. A gradient elution is recommended for initial runs to ensure all impurities are eluted from the column.[10]

| Parameter | Recommended Setting | Rationale |

| Column | C18 Preparative Column | Standard for reversed-phase separation of moderately non-polar compounds. |

| Mobile Phase A | Water + 0.1% Formic Acid | Weak solvent in RP-HPLC. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Strong solvent in RP-HPLC. |

| Flow Rate | Dependent on column diameter (e.g., 15-20 mL/min for a 19 mm ID column) | Adjust to maintain appropriate backpressure and efficiency. |

| Column Temperature | 30 °C | Enhances reproducibility by controlling mobile phase viscosity and mass transfer kinetics. |

| Detection Wavelength | 280 nm or λmax | Aromatic compounds typically absorb at 254 nm and 280 nm. A DAD should be used to determine the optimal wavelength (λmax) for maximum sensitivity. |

| Injection Volume | Dependent on column size and sample concentration | |

| Gradient Program | 0-2 min: 40% B2-15 min: 40% to 95% B15-18 min: 95% B18-20 min: 95% to 40% B20-25 min: 40% B (Re-equilibration) | A scouting gradient to separate compounds with a wide range of polarities. |

Step 4: System Equilibration and Execution

-

Purge the pump lines with the respective mobile phases.

-

Equilibrate the column with the initial mobile phase composition (e.g., 40% B) until a stable baseline and constant backpressure are achieved. This typically requires 10-15 column volumes.

-

Inject a small, analytical-scale amount of the prepared sample to perform a scouting run. Analyze the resulting chromatogram to identify the retention time of the target compound and the resolution from impurities.

-

Based on the scouting run, adjust the gradient for optimal separation if necessary. For preparative scale, increase the injection volume to maximize throughput without compromising resolution.

-

Program the fraction collector to collect the eluent corresponding to the peak of 1-(3,4-Dimethoxyphenyl)butan-2-one.

Step 5: Post-Purification Processing

-

Combine the collected fractions containing the pure compound.

-

Remove the mobile phase solvents using a rotary evaporator under reduced pressure.

-

Perform a final purity check of the isolated compound using analytical HPLC with the same or a similar method. The resulting chromatogram should show a single, sharp peak.

-

Confirm the identity and structural integrity of the purified product using appropriate analytical techniques such as NMR and Mass Spectrometry.

Principles of Method Validation and Trustworthiness

To ensure this protocol is a self-validating system, its performance should be confirmed against key metrics as outlined by the International Council for Harmonisation (ICH) guidelines.[11] For a purification method, the most critical parameters are:

-

Specificity: The ability to resolve the target analyte from potential impurities. This is visually confirmed on the chromatogram.

-

Repeatability: Injecting the same sample multiple times should yield consistent retention times and peak areas, demonstrating the stability of the system.

-

Peak Purity: A Diode Array Detector (DAD) can be used to assess peak purity across the entire UV spectrum, ensuring the collected peak is not co-eluting with an impurity.

Adherence to these principles ensures the trustworthiness and reliability of the purification outcome.[9][12]

Troubleshooting Common HPLC Issues

| Problem | Potential Cause(s) | Suggested Solution(s) |

| High Backpressure | 1. Column or frit contamination/blockage.2. Particulate matter from sample. | 1. Back-flush the column with a strong solvent.2. Ensure all samples and mobile phases are filtered.[13] |

| Peak Tailing | 1. Secondary interactions with residual silanols.2. Column overload.3. Column void. | 1. Ensure mobile phase contains an acidic modifier (e.g., 0.1% FA).2. Reduce sample concentration/injection volume.3. Replace the column if a void has formed.[14] |

| Split or Broad Peaks | 1. Column void or deterioration.2. Sample solvent incompatible with mobile phase.3. Clogged inlet frit. | 1. Check for column voids; replace column if necessary.[15]2. Dissolve the sample in the initial mobile phase composition.3. Replace the column inlet frit. |

| Retention Time Drift | 1. Inadequate column equilibration.2. Mobile phase composition changing.3. Column temperature fluctuations. | 1. Increase equilibration time between runs.2. Prepare fresh mobile phase; ensure proper mixing.3. Use a column oven for stable temperature control. |

Conclusion

This application note presents a comprehensive and scientifically grounded protocol for the reversed-phase HPLC purification of 1-(3,4-Dimethoxyphenyl)butan-2-one. By leveraging the analyte's inherent physicochemical properties, a robust method using a C18 column with an acetonitrile/water gradient has been established. The detailed steps, from preparation to post-purification analysis, along with troubleshooting guidance, provide researchers with a reliable framework to obtain high-purity material essential for advanced scientific applications.

References

-

U.S. Environmental Protection Agency. (n.d.). Method for the determination of aldehydes and ketones in ambient air using HPLC. Retrieved from [Link]

-

Jajim, M. D., et al. (2012). New chiral reverse phase HPLC method for enantioselective analysis of ketorolac using chiral AGP column. International Journal of Pharmacy and Pharmaceutical Sciences, 4(Suppl 5), 390-394. Retrieved from [Link]

-

Cheméo. (n.d.). 2-Butanone, 4-(4-methoxyphenyl)-. Retrieved from [Link]

-

Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. Retrieved from [Link]

-

Satoh, T., et al. (1995). Selection of mobile phase in high-performance liquid chromatographic determination for medicines. Yakugaku Zasshi, 115(1), 50-58. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 254291, 1-(3,4-Dimethoxyphenyl)butan-2-one. Retrieved from [Link]

-

SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]

-

Phenomenex Inc. (2025). Normal-phase vs. Reversed-phase Chromatography. Retrieved from [Link]

-

Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

-

LCGC International. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]

-

Phenomenex Inc. (n.d.). Chiral HPLC Separations Guide. Retrieved from [Link]

-

Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC North America. Retrieved from [Link]

-

Hawach Scientific. (2025). Normal Phase HPLC Column and Reverse Phase HPLC Column. Retrieved from [Link]

-

Phenomenex Inc. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

-

Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

-

Royal Society of Chemistry. (2010). Electronic Supplementary Information for "Spontaneous symmetry breaking in the proline-catalysed alpha-amination of aldehydes". Retrieved from [Link]

-

ResearchGate. (2005). (PDF) HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. Retrieved from [Link]

-

Phenomenex Inc. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

-

ResearchGate. (2015). Why is normal phase chromatography good for use on polar analytes?. Retrieved from [Link]

-

ALWSCI Technologies. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]

-

Phenomenex Inc. (n.d.). Chiral HPLC Column. Retrieved from [Link]

-

ResearchGate. (2014). (PDF) Development of DNPH/HPLC method for the measurement of carbonyl compounds in the aqueous phase: applications to laboratory simulation and field measurement. Retrieved from [Link]

-

Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

-

ResearchGate. (2012). UV-VIS spectrum of 1-(4-methoxyphenyl)-3-(4-propyloxyphenyl)-2-propen-1-one. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

-

ResearchGate. (2020). (PDF) Chiral HPLC Separation on Derivatized Cyclofructan Versus Cyclodextrin Stationary Phases. Retrieved from [Link]

-